Carbamic acid, (2-chloroethyl)-, 2,4,5-trichlorophenyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbamic acid, (2-chloroethyl)-, 2,4,5-trichlorophenyl ester is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its reactivity and potential for forming complex molecules. This compound is characterized by the presence of a carbamic acid group, a 2-chloroethyl group, and a 2,4,5-trichlorophenyl ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Carbamic acid, (2-chloroethyl)-, 2,4,5-trichlorophenyl ester typically involves the reaction of 2,4,5-trichlorophenol with 2-chloroethyl isocyanate. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, under controlled temperature conditions to ensure the formation of the desired ester. The reaction can be catalyzed by a base such as triethylamine to enhance the yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common to ensure high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, (2-chloroethyl)-, 2,4,5-trichlorophenyl ester undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the 2-chloroethyl group is replaced by other nucleophiles.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 2,4,5-trichlorophenol and the corresponding carbamic acid derivative.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution and hydrolysis.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alcohols.
Hydrolysis Agents: Acidic or basic solutions are used for hydrolysis, with hydrochloric acid or sodium hydroxide being typical choices.
Oxidizing and Reducing Agents: Agents such as potassium permanganate or sodium borohydride may be used for oxidation and reduction reactions, respectively.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives of the original compound can be formed.
Hydrolysis Products: The primary products of hydrolysis are 2,4,5-trichlorophenol and the corresponding carbamic acid derivative.
Scientific Research Applications
Carbamic acid, (2-chloroethyl)-, 2,4,5-trichlorophenyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of Carbamic acid, (2-chloroethyl)-, 2,4,5-trichlorophenyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The 2-chloroethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and function. This interaction can disrupt normal cellular processes, which is the basis for its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- Carbamic acid, (2-chloroethyl)-, 2,4,6-trichlorophenyl ester
- Carbamic acid, (2-chloroethyl)-, 3,4,5-trichlorophenyl ester
- Carbamic acid, (2-chloroethyl)-, 2,3,5-trichlorophenyl ester
Uniqueness
Carbamic acid, (2-chloroethyl)-, 2,4,5-trichlorophenyl ester is unique due to the specific positioning of the chlorine atoms on the phenyl ring, which can influence its reactivity and interaction with biological targets. This unique structure can result in different biological activities and chemical properties compared to its isomers.
Properties
CAS No. |
80354-46-7 |
---|---|
Molecular Formula |
C9H7Cl4NO2 |
Molecular Weight |
303.0 g/mol |
IUPAC Name |
(2,4,5-trichlorophenyl) N-(2-chloroethyl)carbamate |
InChI |
InChI=1S/C9H7Cl4NO2/c10-1-2-14-9(15)16-8-4-6(12)5(11)3-7(8)13/h3-4H,1-2H2,(H,14,15) |
InChI Key |
OHDYMRIIHXGSEX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Cl)Cl)OC(=O)NCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.